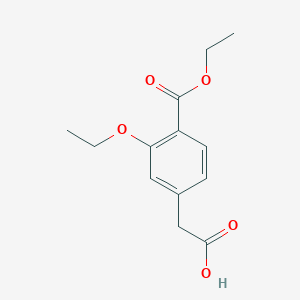

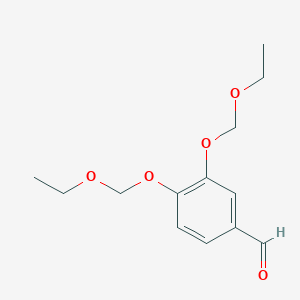

3,4-Bis(ethoxymethoxy)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds structurally related to 3,4-Bis(ethoxymethoxy)benzaldehyde often involves multi-step chemical reactions, including etherification, condensation, and polymerization processes. For instance, bis-aldehyde monomers have been synthesized through etherification of 4-fluorobenzaldehyde with various hydroxybenzaldehydes, followed by polymerization to yield poly(azomethines) with significant electrical conductivity and photoluminescent properties (Hafeez et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as bis(ethoxymethoxy) derivatives, reveals complex arrangements facilitated by their functional groups. Single crystal X-ray diffraction studies provide insights into the crystalline structure, demonstrating how molecular configurations influence the physical and chemical properties of these compounds (Naya et al., 2000).

Chemical Reactions and Properties

Compounds like 3,4-Bis(ethoxymethoxy)benzaldehyde participate in various chemical reactions, including cyclocondensation and etherification, leading to the synthesis of heterocycles and other complex molecules. These reactions are crucial for extending the utility of such compounds in synthetic chemistry and materials science (Mahata et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of bis(ethoxymethoxy) benzaldehyde derivatives, are influenced by their molecular structure. For example, polymers derived from similar bis-aldehyde monomers exhibit amorphous nature and good solubility in polar aprotic solvents, which are essential attributes for their application in materials science (Ankushrao et al., 2017).

Chemical Properties Analysis

The chemical properties of bis(ethoxymethoxy) derivatives, including reactivity, stability, and functional group transformations, are pivotal for their application in synthesis and material development. Studies on similar compounds show that they can undergo regioselective protection and deprotection reactions, which are fundamental in synthetic chemistry for the targeted modification of molecules (Plourde et al., 2002).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Synthesis of Impurities in Pharmaceuticals : A study by Zhang et al. (2014) developed a synthetic method for an impurity in crude roflumilast, starting from a related compound, 3,4-dihydroxybenzaldehyde. This process involved alkylation, oxidation, chlorination, and acylation reactions.

Development of Electrically Conductive Polymers : Research by Hafeez et al. (2019) involved synthesizing bis-aldehyde monomers related to 3,4-Bis(ethoxymethoxy)benzaldehyde. These monomers were polymerized to create electrically conductive poly(azomethine)s, showing significant electrical conductivity.

Uncatalyzed Synthesis under Eco-Friendly Conditions : A paper by Shaterian & Honarmand (2009) described the uncatalyzed synthesis of certain derivatives under thermal solvent-free conditions, demonstrating an environmentally friendly approach to chemical synthesis.

Production of Hantzsch Esters : In research conducted by Gómez-Pliego et al. (2007), the reaction of benzaldehydes with other compounds was carried out in a water-based medium using infrared irradiation, illustrating an innovative approach in green chemistry.

Regioselective Protection in Organic Synthesis : A study by Plourde & Spaetzel (2002) focused on the regioselective protection of the hydroxyl group of a related compound, demonstrating techniques in organic synthesis that could be applicable to 3,4-Bis(ethoxymethoxy)benzaldehyde.

Applications in Material Science and Catalysis

Synthesis of Fluorescent Polymers : Neilson et al. (2008) explored the synthesis of highly fluorescent polymers using a monomer related to 3,4-Bis(ethoxymethoxy)benzaldehyde, indicating potential applications in material science (Neilson et al., 2008).

Catalytic Applications in Asymmetric Synthesis : Ito et al. (2006) synthesized complexes using a related benzaldehyde derivative for use in asymmetric synthesis, showcasing its potential in catalysis (Ito et al., 2006).

Other Notable Research

Antiviral Properties of Derivatives : Xu et al. (2006) developed alpha-aminophosphonate derivatives using substituted benzaldehydes, which showed moderate to good antiviral activity, indicating potential biomedical applications (Xu et al., 2006).

Development of Novel Organic Compounds : Various studies have synthesized novel organic compounds using benzaldehydes as starting materials, demonstrating the broad applicability of these compounds in organic chemistry and material science.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Eigenschaften

IUPAC Name |

3,4-bis(ethoxymethoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5/c1-3-15-9-17-12-6-5-11(8-14)7-13(12)18-10-16-4-2/h5-8H,3-4,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEDJPYISCQBLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCOC1=C(C=C(C=C1)C=O)OCOCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562396 |

Source

|

| Record name | 3,4-Bis(ethoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Bis(ethoxymethoxy)benzaldehyde | |

CAS RN |

128837-28-5 |

Source

|

| Record name | 3,4-Bis(ethoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

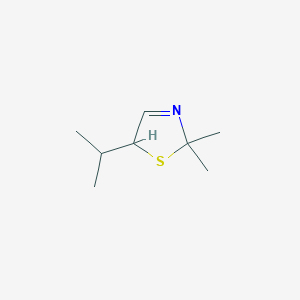

![1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate](/img/structure/B26019.png)